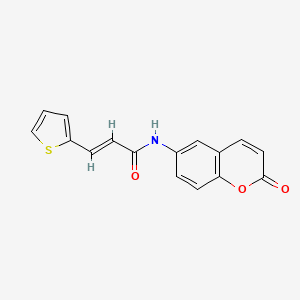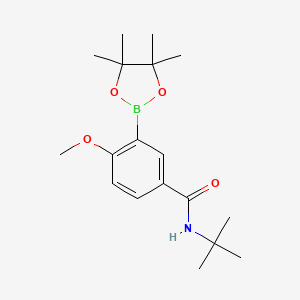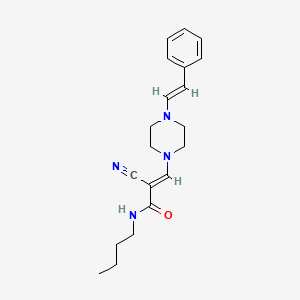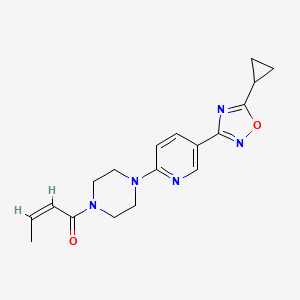![molecular formula C16H21BrN2O2S B2837515 [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415487-81-7](/img/structure/B2837515.png)
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as BMTM, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. BMTM is a thioether derivative of morpholine and has a unique structure that makes it a useful tool for studying biochemical and physiological effects.
Wirkmechanismus
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone works by selectively binding to certain proteins and enzymes, which can affect their function. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to bind to amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively bind to certain proteins and enzymes, which can allow for more targeted research. However, the complex synthesis process and limited availability of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One potential direction is the development of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the use of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone as a tool for studying the function of specific proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone and its potential applications in various fields.
Synthesemethoden
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with morpholine to form 4-(4-bromobenzyl)morpholine. This intermediate is then treated with thiomorpholine to produce [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been used in various scientific research applications due to its ability to selectively bind to certain proteins and enzymes. It has been studied for its potential use as a tool for drug discovery, as well as for its ability to inhibit the growth of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c17-14-3-1-13(2-4-14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWPPJWUDHQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)


![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)
![5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2837452.png)
![1-[t-Butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)